molecular formula C19H21N5O6 B12763446 (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine CAS No. 155271-54-8

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine

Cat. No.: B12763446
CAS No.: 155271-54-8
M. Wt: 415.4 g/mol
InChI Key: MYXIWFOJAORROI-BQYQJAHWSA-N
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Description

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a nitrostyryl group and dimethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4,5-Dimethoxy-2-nitrobenzaldehyde: This intermediate is synthesized by nitration of 4,5-dimethoxytoluene followed by oxidation.

    Synthesis of (E)-4,5-Dimethoxy-2-nitrostyrylbenzene: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the styryl derivative.

    Formation of the Xanthine Core: The styryl derivative is then reacted with 1,3-diethylxanthine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The double bond in the styryl group can be hydrogenated to form the corresponding saturated derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic aromatic substitution can be achieved using strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Reduction of Nitro Group: Formation of 4,5-dimethoxy-2-aminostyryl derivative.

    Hydrogenation of Double Bond: Formation of 8-(4,5-dimethoxy-2-nitroethyl)-1,3-diethylxanthine.

    Substitution of Methoxy Groups: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrostyryl group may play a role in modulating biological activity, while the xanthine core could interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-dimethylxanthine: Similar structure but with methyl groups instead of ethyl groups.

    8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diisopropylxanthine: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness

(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrostyryl and xanthine moieties makes it a versatile compound for various applications.

Properties

CAS No.

155271-54-8

Molecular Formula

C19H21N5O6

Molecular Weight

415.4 g/mol

IUPAC Name

8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H21N5O6/c1-5-22-17-16(18(25)23(6-2)19(22)26)20-15(21-17)8-7-11-9-13(29-3)14(30-4)10-12(11)24(27)28/h7-10H,5-6H2,1-4H3,(H,20,21)/b8-7+

InChI Key

MYXIWFOJAORROI-BQYQJAHWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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